(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine
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Overview
Description
(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazono group, converting it to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has shown potential in biological applications, particularly in medicinal chemistry. It has been evaluated for its anticancer activity against various cancer cell lines . The presence of the morpholinosulfonyl group is believed to enhance its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antibacterial and antifungal properties.
Benzothiazole derivatives: These compounds also contain a thiazole ring and are known for their anticancer and antimicrobial activities.
Uniqueness
What sets (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine apart is the presence of the morpholinosulfonyl group, which enhances its solubility and biological activity. This makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
4-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-3-2-4-12(9-11)24(20,21)19-5-7-22-8-6-19/h2-4,9H,5-8H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHOXFPRABXWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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